7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one

Description

Overview of the Chromen-2-one (Coumarin) Chemical Class and its Research Significance

The chromen-2-one scaffold, commonly known as coumarin (B35378), is a prominent class of aromatic organic compounds. wikipedia.org Structurally, it consists of a benzene (B151609) ring fused to an α-pyrone ring, forming a benzopyrone. wikipedia.orgtiiips.com The parent compound, coumarin (2H-chromen-2-one), is a colorless crystalline solid with a characteristic sweet odor, first isolated from the tonka bean in 1820. researchgate.net

Coumarins are a vast family of secondary metabolites found widely in the plant kingdom, where they are thought to play a role in chemical defense against predators. tiiips.comresearchgate.net Their simple structure, low molecular weight, and good bioavailability have made them a focal point of extensive research. tiiips.com The significance of the coumarin class extends across various scientific disciplines. In the pharmaceutical industry, coumarin derivatives serve as precursors for the synthesis of numerous drugs, most notably anticoagulants like warfarin, which are derived from the fungal metabolite dicoumarol. wikipedia.orgresearchgate.net The diverse pharmacological properties attributed to the coumarin nucleus have attracted sustained interest from medicinal chemists, leading to the development of analogs with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. tiiips.comchemmethod.com

Historical Context of Chromen-2-one Derivatization for Academic Inquiry

The academic and industrial interest in coumarins has led to the development of numerous synthetic methodologies to create a diverse array of derivatives. This derivatization allows for the systematic investigation of structure-activity relationships, where specific modifications to the coumarin core can fine-tune its chemical and biological properties.

Several classical reactions have been instrumental in the synthesis and derivatization of the chromen-2-one scaffold:

Pechmann Condensation: This method involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions and is one of the most common approaches for synthesizing coumarin derivatives. chemmethod.comvulcanchem.com

Perkin Reaction: This reaction can produce coumarins from salicylaldehydes. researchgate.net

Knoevenagel Condensation: This is another widely used method for coumarin synthesis. chemmethod.com

Wittig Reaction: This reaction provides a versatile route to various coumarin compounds. researchgate.netchemmethod.com

Claisen Rearrangement: This rearrangement has also been employed in the synthesis of specific coumarin structures. chemmethod.com

These synthetic strategies have enabled chemists to introduce a wide variety of functional groups at different positions on the coumarin nucleus. By altering substituents, researchers can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing the molecule's interaction with biological targets. This systematic derivatization has been crucial in transforming the natural coumarin scaffold into a privileged structure for drug discovery and materials science.

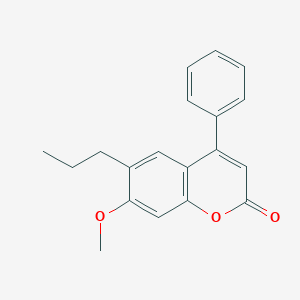

Structural Elucidation and Naming Convention for 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one

The name this compound precisely describes the molecular architecture of the compound based on the IUPAC nomenclature system. A breakdown of the name reveals the specific arrangement of its constituent parts.

2H-chromen-2-one: This is the core structure, also known as coumarin. It indicates a bicyclic system where a benzene ring is fused to a pyran ring containing a ketone group (=O) at position 2. wikipedia.orgnih.gov

Substituents: The prefixes denote the functional groups attached to this core and their respective locations on the ring system:

4-phenyl: A phenyl group (C₆H₅) is attached at the C4 position of the chromen-2-one ring.

6-propyl: A propyl group (-CH₂CH₂CH₃) is attached at the C6 position.

7-methoxy: A methoxy (B1213986) group (-OCH₃) is attached at the C7 position.

The combination of these components results in a highly substituted and functionally distinct coumarin derivative.

Table 1: Structural Breakdown of this compound

| Component | Description | Position on Core |

| 2H-chromen-2-one | The fundamental bicyclic coumarin scaffold. | Core Structure |

| Phenyl | An aromatic C₆H₅ ring. | 4 |

| Propyl | An alkyl chain with the formula -C₃H₇. | 6 |

| Methoxy | An ether group with the formula -OCH₃. | 7 |

Rationale for Focused Research on this compound and its Substituted Analogs

The rationale for investigating this particular substitution pattern can be understood by examining the contribution of each group:

7-methoxy Group: The methoxy group at the C7 position is an electron-donating group, which can modulate the electron density of the aromatic system. This can affect the molecule's reactivity and its ability to form hydrogen bonds. 7-methoxycoumarin (B196161) itself, also known as herniarin, is a known natural product. nist.gov The introduction of methoxy and other ether groups at this position is a common strategy in the design of coumarin-based therapeutic agents. researchgate.net

6-propyl Group: The addition of an alkyl group like propyl at the C6 position primarily increases the lipophilicity (fat-solubility) of the molecule. vulcanchem.com This modification can be crucial for influencing how the compound interacts with cell membranes and its pharmacokinetic profile.

The unique combination of an aromatic ring, an electron-donating group, and a lipophilic chain on the coumarin scaffold suggests that this compound could possess distinct properties compared to simpler analogs. Research into such molecules aims to explore these unique properties, with investigations often focusing on their potential as cytotoxic agents against cancer cell lines, as antimicrobial compounds, or as fluorescent probes. researchgate.netnih.gov

Table 2: Comparative Analysis of Structural Features in Related Coumarin Analogs

| Compound/Analog Class | Key Structural Features | Reported Research Focus/Significance |

| 4-phenyl-2H-chromen-2-ones | Phenyl group at C4. | Investigated for anticancer and anti-inflammatory activities. globalresearchonline.net |

| 7-hydroxy/alkoxy-4-phenyl-coumarins | Phenyl at C4, hydroxyl or ether at C7. | Synthesized and evaluated as potent cytotoxic agents against human cancer cell lines. nih.gov |

| 7-methoxy-3-phenyl-coumarin derivatives | Phenyl at C3, methoxy at C7. | Investigated for antimicrobial activity. researchgate.netresearchgate.net |

| 7-methoxy-4-methyl-coumarins | Methyl at C4, methoxy at C7. | Used as scaffolds for further derivatization in chemical synthesis. chemsynthesis.com |

| Target Compound | Phenyl at C4, Propyl at C6, Methoxy at C7. | A unique combination suggesting a rational design to modulate lipophilicity and biological interactions. |

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-phenyl-6-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-3-7-14-10-16-15(13-8-5-4-6-9-13)11-19(20)22-18(16)12-17(14)21-2/h4-6,8-12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKBPHAMJQSDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 4 Phenyl 6 Propyl 2h Chromen 2 One

Conventional Synthetic Approaches to Chromen-2-one Core Structures

The formation of the fundamental chromen-2-one (or coumarin) ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to this bicyclic structure. These foundational methods are crucial for understanding the subsequent targeted synthesis of more complex derivatives.

Pechmann Condensation and its Variants for Chromen-2-one Synthesis

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.gov The reaction is typically catalyzed by strong acids such as sulfuric acid, aluminum chloride, or phosphorus pentoxide. clockss.org The mechanism initiates with the formation of an ester or transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group, leading to cyclization. A final dehydration step yields the coumarin product. clockss.org

The versatility of the Pechmann condensation is demonstrated by its application in the synthesis of a wide array of substituted coumarins. For instance, the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) is a classic method for preparing 7-hydroxy-4-methylcoumarin. iiste.org The reaction conditions can be tailored to influence the outcome. While simple phenols may require harsh conditions, highly activated phenols like resorcinol can undergo the condensation under much milder conditions. clockss.org

Variants of the Pechmann condensation have been developed to improve yields, expand the substrate scope, and employ more environmentally benign catalysts. Heterogeneous catalysts, for example, have been shown to be effective and offer advantages in terms of separation and reusability. nih.gov

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides an alternative and powerful route to coumarins. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a weak base. For the synthesis of coumarins, a common strategy employs the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like a malonic ester or cyanoacetic ester. nih.gov

The mechanism proceeds via the formation of a stable carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes an intramolecular cyclization and subsequent elimination of water to form the chromen-2-one ring. The choice of base is critical, with weak amines like piperidine (B6355638) or pyridine (B92270) often being employed to avoid self-condensation of the aldehyde. nih.gov

Targeted Synthesis of 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one

The synthesis of the specifically substituted this compound requires a multi-step approach, carefully considering the introduction of each substituent at the appropriate stage. A plausible and efficient strategy involves the initial construction of a suitably substituted phenolic precursor followed by the formation of the coumarin ring with the desired phenyl group at the 4-position.

Precursor Synthesis and Intermediate Derivatization

The logical starting point for the synthesis of the target molecule is a phenol that already contains the methoxy (B1213986) and propyl groups in the correct orientation. The key precursor for this synthesis is 2-methoxy-4-propylphenol (B1219966) . This compound is commercially available, which provides a convenient entry point into the synthetic sequence.

Should a synthesis of this precursor be necessary, a potential route could involve the Friedel-Crafts acylation of guaiacol (B22219) (2-methoxyphenol) with propionyl chloride to introduce the three-carbon chain at the para position to the hydroxyl group. The resulting ketone can then be reduced to the propyl group via methods such as the Clemmensen or Wolff-Kishner reduction.

Once the 2-methoxy-4-propylphenol is obtained, it can be used directly in a Pechmann condensation reaction to form the coumarin ring.

Introduction of the Phenyl Substituent at the 4-position

The phenyl group at the 4-position of the coumarin ring is introduced via the choice of the β-ketoester in the Pechmann condensation. To achieve the desired 4-phenyl substitution, ethyl benzoylacetate is the appropriate reaction partner for 2-methoxy-4-propylphenol.

The Pechmann condensation between 2-methoxy-4-propylphenol and ethyl benzoylacetate, under acidic catalysis (e.g., concentrated sulfuric acid), would lead to the direct formation of the this compound core structure. This reaction is analogous to the synthesis of other 4-phenylcoumarins, such as 4-(2-fluorophenyl)-7-methoxycoumarin, which is synthesized from resorcinol and a fluorinated β-keto ester. nih.gov

An alternative, though more circuitous route, would involve first synthesizing a 7-methoxy-4-phenylcoumarin intermediate and then introducing the propyl group. This would start with the Pechmann condensation of 3-methoxyphenol (B1666288) with ethyl benzoylacetate to yield 7-methoxy-4-phenyl-2H-chromen-2-one.

Incorporation of the Propyl Substituent at the 6-position

If the synthesis proceeds through an intermediate that lacks the propyl group, such as 7-methoxy-4-phenyl-2H-chromen-2-one, the propyl substituent can be introduced at a later stage. A common method for alkylating aromatic rings is the Friedel-Crafts reaction.

A Friedel-Crafts acylation of 7-methoxy-4-phenyl-2H-chromen-2-one with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would introduce a propionyl group at the 6-position, which is activated by the electron-donating methoxy group at the 7-position. organic-chemistry.org

The resulting ketone, 7-methoxy-4-phenyl-6-propionyl-2H-chromen-2-one, can then be reduced to the desired propyl group. The Clemmensen reduction , which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic method for the reduction of aryl ketones to alkanes and would be suitable for this transformation. organic-chemistry.org Alternatively, the Wolff-Kishner reduction , which employs hydrazine (B178648) and a strong base at high temperatures, could also be used.

Regioselective Methoxy Group Introduction at the 7-position

The introduction of a methoxy group at the 7-position of the 4-phenyl-6-propyl-2H-chromen-2-one scaffold is a critical step in the synthesis of the target compound. This transformation is typically achieved through the selective methylation of the corresponding hydroxyl precursor, 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one. The regioselectivity of this reaction is directed by the enhanced acidity of the hydroxyl proton at the C7 position.

A common and effective method for this O-methylation is the Williamson ether synthesis. In this procedure, the 7-hydroxycoumarin is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate then reacts with a methylating agent, typically dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), in an appropriate solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism to yield the desired 7-methoxy ether. The conditions are generally mild and result in high yields of the target product.

| Reactants | Reagents | Solvent | Product |

| 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one | 1. K₂CO₃2. (CH₃)₂SO₄ | Acetone | This compound |

| 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one | 1. NaH2. CH₃I | DMF | This compound |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign methods for the construction of complex molecules. For the synthesis of the this compound core structure, advanced techniques such as microwave-assisted synthesis and continuous flow reactors offer significant advantages over traditional methods. These techniques are typically applied to the initial formation of the coumarin ring system, for instance, via the Pechmann condensation.

The Pechmann condensation for the precursor would involve the reaction of 4-propylresorcinol (B101292) with ethyl benzoylacetate under acidic catalysis to form 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one, which is then methylated as described previously.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. nih.govugm.ac.id For the Pechmann condensation to form the coumarin core, a mixture of the phenol (4-propylresorcinol) and the β-ketoester (ethyl benzoylacetate) is irradiated in the presence of a catalyst. rasayanjournal.co.in A variety of catalysts, including Lewis acids (e.g., FeF₃, SnCl₂·2H₂O, AlCl₃) and Brønsted acids (e.g., p-TsOH), have been effectively used under solvent-free conditions or with minimal high-boiling point solvents. rasayanjournal.co.innih.gov The high efficiency of microwave heating allows for rapid optimization of reaction conditions, such as catalyst loading and irradiation power, to maximize the yield of the desired coumarin product. nih.gov

| Catalyst | Conditions | Typical Reaction Time | Advantage |

| FeF₃ | Solvent-free, 450W | 3-5 minutes | Environmentally friendly, high yield nih.gov |

| SnCl₂·2H₂O | Solvent-free | 4-5 minutes | Moderate to high yield, mild conditions rasayanjournal.co.in |

| p-TsOH | Solvent-free, 800W | 3 minutes | Rapid, easier product work-up rasayanjournal.co.in |

Continuous Flow Reactor Applications for Enhanced Synthesis

Continuous flow chemistry offers a scalable, safe, and highly efficient alternative to traditional batch processing for the synthesis of coumarins. In a typical setup, solutions of the reactants (e.g., 4-propylresorcinol and ethyl benzoylacetate with an acid catalyst) are pumped through separate channels into a T-mixer, where they combine. The resulting stream then enters a heated coil reactor. The precise control over reaction parameters such as temperature, pressure, and residence time within the reactor allows for fine-tuning of the reaction to maximize conversion and minimize byproduct formation. This methodology enables the safe handling of highly reactive intermediates and exothermic reactions. The output from the reactor can be directed through in-line purification cartridges, allowing for a continuous stream of the purified product. This integrated approach is highly amenable to automation and large-scale production, making it an attractive platform for the industrial synthesis of coumarin derivatives.

Post-Synthesis Derivatization Strategies for this compound Analogs

To explore the structure-activity relationships and develop new analogs, this compound can be subjected to various post-synthesis derivatization reactions. These transformations aim to introduce new functional groups onto the coumarin scaffold, leading to a library of related compounds.

Reductive Amination for Functionalization

Reductive amination is a powerful method for introducing amino groups into a molecule, but it requires the presence of a carbonyl (aldehyde or ketone) functional group. libretexts.orgmasterorganicchemistry.com The this compound core lacks such a group, necessitating a preliminary formylation step. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. chem-station.comorganic-chemistry.org Treatment of the parent coumarin with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leads to electrophilic aromatic substitution. youtube.comresearchgate.net Given the electronic properties of the coumarin ring, formylation is expected to occur regioselectively at the C8 position.

Once the 8-formyl-7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one intermediate is obtained, it can undergo reductive amination. This two-step, one-pot process involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This sequence allows for the introduction of a diverse range of aminomethyl substituents at the C8 position.

Alkylation and Acylation Reactions

While direct electrophilic substitution on the 7-methoxycoumarin (B196161) ring is possible, a more versatile strategy for generating a wide array of analogs involves O-alkylation and O-acylation reactions. These reactions are most efficiently carried out on the more reactive 7-hydroxy precursor. Therefore, a common first step is the O-demethylation of the 7-methoxy group to regenerate 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one. nih.gov This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Following demethylation, the resulting 7-hydroxycoumarin can be readily functionalized.

Alkylation: Using the Williamson ether synthesis, the 7-hydroxyl group can be converted into a wide variety of ether linkages. By reacting the 7-hydroxycoumarin with different alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a base like K₂CO₃, a library of 7-alkoxy analogs can be synthesized. nih.gov

Acylation: Ester derivatives can be prepared by acylating the 7-hydroxyl group. chemijournal.comsciepub.com This is typically accomplished by treating the 7-hydroxycoumarin with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This allows for the introduction of various acyl groups, creating a series of 7-acyloxycoumarin analogs. chemijournal.com

| Reaction Type | Precursor | Reagents | Product Class |

| Alkylation | 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one | R-X (Alkyl Halide), K₂CO₃ | 7-alkoxy-4-phenyl-6-propyl-2H-chromen-2-ones |

| Acylation | 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one | RCOCl (Acyl Chloride), Pyridine | 7-acyloxy-4-phenyl-6-propyl-2H-chromen-2-ones |

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The coumarin nucleus, a fused system of a benzene (B151609) ring and an α-pyrone ring, exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents. The electron-donating effect of the 7-methoxy group and the weak activating effect of the 6-propyl group, coupled with the electronic landscape of the coumarin scaffold, dictate the preferred sites of substitution.

While specific studies on the halogenation of this compound are not extensively documented, general methodologies for the regioselective halogenation of coumarins offer insights into the expected reactivity. A notable method involves the use of N-halosuccinimides (NCS, NBS, NIS) as the halogen source in the presence of a copper halide catalyst (CuCl, CuBr, CuI). This system has been shown to effectively halogenate the coumarin core with high regioselectivity.

For coumarins bearing electron-donating groups in the benzene ring, electrophilic aromatic substitution is generally favored. In the case of this compound, the positions ortho and para to the strongly activating 7-methoxy group are the most likely sites for electrophilic attack. Given that the 6-position is occupied by a propyl group, the primary site for halogenation and other electrophilic substitutions, such as nitration or sulfonation, is predicted to be the C8 position. The C5 position is another potential site, though likely less favored due to steric hindrance from the adjacent 4-phenyl group.

Nucleophilic substitution reactions on the coumarin ring are less common and typically require the presence of a good leaving group. The lactone ring can be susceptible to cleavage under strong nucleophilic conditions. However, nucleophilic aromatic substitution on the benzenoid ring of the coumarin is generally difficult unless activated by strongly electron-withdrawing groups, which are absent in the target molecule.

Below is a table summarizing the expected outcomes of halogenation on the subject compound based on general reactivity principles of coumarins.

| Reaction Type | Reagents | Predicted Major Product |

| Chlorination | N-Chlorosuccinimide (NCS), CuCl | 8-chloro-7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one |

| Bromination | N-Bromosuccinimide (NBS), CuBr | 8-bromo-7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one |

| Iodination | N-Iodosuccinimide (NIS), CuI | 8-iodo-7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one |

Synthesis of Glycosidic and Other Conjugated Derivatives

The synthesis of glycosidic derivatives of coumarins is a significant area of research due to the potential enhancement of pharmacological properties and bioavailability. For this compound, the formation of an O-glycoside would necessitate a preliminary demethylation step to yield the corresponding 7-hydroxy derivative.

The cleavage of the methyl ether at the C7 position can be achieved using various demethylating agents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). This initial transformation is crucial as the resulting hydroxyl group serves as the nucleophile for the subsequent glycosylation reaction.

A common and effective method for the synthesis of coumarin glycosides involves the use of glycosyl donors activated by a promoter. For instance, the reaction of a 7-hydroxycoumarin with a glycosyl imidate donor in the presence of a Lewis acid promoter like boron trifluoride etherate (BF₃·Et₂O) can lead to the formation of the desired glycosidic bond. This method allows for the stereoselective introduction of various sugar moieties at the 7-position of the coumarin core.

The general synthetic route for the preparation of a glycosidic derivative of this compound is outlined below:

Step 1: Demethylation The starting material, this compound, is treated with a suitable demethylating agent to yield 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one.

Step 2: Glycosylation The newly formed 7-hydroxycoumarin is then reacted with an activated sugar derivative, such as a glycosyl imidate, in the presence of a promoter to form the final glycosidic product.

The table below details the proposed two-step synthesis for a representative glycosidic derivative.

| Step | Reactants | Reagents | Product |

| 1. Demethylation | This compound | Boron tribromide (BBr₃) | 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one |

| 2. Glycosylation | 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one, Glycosyl imidate donor | Boron trifluoride etherate (BF₃·Et₂O) | 7-(glycosyloxy)-4-phenyl-6-propyl-2H-chromen-2-one |

This synthetic strategy can be adapted to introduce a variety of carbohydrate units, leading to a diverse library of conjugated derivatives for further investigation.

Biological Activity Investigations and Mechanistic Research on 7 Methoxy 4 Phenyl 6 Propyl 2h Chromen 2 One

Evaluation of Antineoplastic Potentials in Cellular Models

The evaluation of 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one as a potential anti-cancer agent has been conducted through a series of in vitro studies utilizing established human cancer cell lines. These cellular models represent a variety of cancer types, allowing for an initial assessment of the compound's spectrum of activity and potency.

The cytotoxic potential of this compound and related coumarin (B35378) compounds has been assessed against a panel of human cancer cell lines. While specific data for this compound is not detailed in the provided results, studies on structurally similar coumarin derivatives provide insight into the potential activity of this class of compounds.

For instance, various synthetic derivatives have demonstrated cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govwalshmedicalmedia.comnih.govresearchgate.net Similarly, derivatives of 7-hydroxy-4-phenylchromen-2-one have been tested against a panel including HCT-116 (colon cancer), HepG-2 (liver cancer), and A-549 (lung cancer) cell lines. nih.gov The antiproliferative effects of benzimidazole (B57391) derivatives have also been evaluated against HCT-116 and MCF-7 cell lines. waocp.org These studies typically determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, providing a measure of its potency.

Interactive Table: Cytotoxicity of Related Coumarin Derivatives

Please note: The following data is illustrative of the research conducted on related coumarin structures and does not represent direct results for this compound.

| Compound Class | Cell Line | IC50 (µM) |

| 7-hydroxy-4-phenylchromen-2-one derivative | AGS (Gastric Cancer) | 2.63 ± 0.17 |

| Bis(4-hydroxy-2H-chromen-2-one) Coumarin | MCF-7 (Breast Cancer) | ~50 |

| Benzimidazole derivative 4 | MCF-7 (Breast Cancer) | 8.86 ± 1.10 (µg/mL) |

| Benzimidazole derivative 2 | HCT-116 (Colon Cancer) | 16.18 ± 3.85 (µg/mL) |

To understand how this compound may inhibit cancer cell growth, researchers have investigated its influence on key cellular processes that regulate cell survival, proliferation, and death.

A primary mechanism by which anti-cancer agents eliminate tumor cells is through the induction of apoptosis, a form of programmed cell death. nih.gov Studies on related coumarin compounds indicate that they can trigger this process. For example, a derivative of 7-hydroxy-4-phenylchromen-2-one was shown to induce apoptosis in cancer cells. nih.gov Another compound, bis(4-hydroxy-2H-chromen-2-one) coumarin, induced mortality in MCF-7 cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, leading to an increase in caspase-3 gene expression. nih.gov This demonstrates activation of the intrinsic mitochondrial pathway of apoptosis. nih.gov The extrinsic pathway, involving death receptors, has also been implicated in the apoptotic effects of other related compounds. researchgate.net

Cancer is characterized by uncontrolled cell division, which is driven by the cell cycle. Inducing cell cycle arrest is a key strategy in cancer therapy. nih.govmdpi.com Research has shown that coumarin derivatives can halt the progression of cancer cells through the cell cycle. Flow cytometry assays revealed that a 7-hydroxy-4-phenylchromen-2-one derivative caused cells to arrest in the G2/M phase of the cell cycle. nih.gov Similarly, bis(4-hydroxy-2H-chromen-2-one) coumarin increased the percentage of MCF-7 cells in the G2/M phase. nih.gov Another related compound was found to induce G2/M arrest by up-regulating the cell cycle inhibitor p21. nih.gov This prevents the cell from entering mitosis, thereby inhibiting proliferation.

Targeting specific enzymes that are crucial for cancer cell growth is another important anti-cancer strategy. Aromatase is a key enzyme responsible for the synthesis of estrogens, which can fuel the growth of hormone-receptor-positive breast cancers. nih.govbreastcancernow.org Aromatase inhibitors are therefore an important class of drugs for treating this type of cancer. Research has indicated that coumarin derivatives can act as aromatase inhibitors. Specifically, bis(4-hydroxy-2H-chromen-2-one) coumarin was found to inhibit the proliferation of MCF-7 breast cancer cells, and this effect was accompanied by a decrease in aromatase (CYP19A1) gene expression. nih.gov This suggests that part of its anti-cancer activity is mediated through the inhibition of estrogen synthesis. nih.gov

Cellular Mechanisms of Antineoplastic Action

Antiparasitic Activity Studies

No specific research was identified that evaluates the antiparasitic activity of this compound.

There is no published research on the in vitro leishmanicidal effects of this compound on either the promastigote or the clinically relevant amastigote forms of Leishmania species. Studies on other coumarin derivatives, such as those derived from 7-hydroxy-4-phenylcoumarin, have shown some leishmanicidal activity, but this cannot be extrapolated to the specific compound . researchgate.net

Consistent with the lack of in vitro data, there are no reports of in vivo studies in animal models to assess the leishmanicidal efficacy of this compound.

Mechanistic studies investigating the impact of this compound on the physiological processes of Leishmania, such as the generation of reactive oxygen species (ROS) or the disruption of the mitochondrial membrane potential, have not been conducted. Research into the mechanisms of other antileishmanial compounds often involves these pathways, but no such data exists for this specific coumarin. nih.govnih.gov

Investigation of Antioxidant Properties

The coumarin scaffold, a core component of this compound, is frequently associated with antioxidant capabilities. The potential for this specific compound to mitigate oxidative stress is rooted in the general characteristics of the coumarin class, which has been a subject of considerable research.

Derivatives of 2H-chromen-2-one have demonstrated moderate activity in various free radical scavenging assays. researchgate.net The ability of these compounds to donate a hydrogen atom or an electron is crucial to neutralizing reactive oxygen species (ROS). Standard assays used to evaluate this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. scholaris.ca

For instance, studies on various 4-hydroxycoumarin (B602359) derivatives revealed significant DPPH radical scavenging, with some analogues showing higher efficacy than the standard antioxidant butylated hydroxytoluene (BHT). scholaris.ca The antioxidant capacity is often influenced by the substitution pattern on the coumarin ring. Hydroxyl and methoxy (B1213986) groups, in particular, are known to enhance antioxidant activity. mdpi.com While direct data is unavailable, the presence of a methoxy group in this compound suggests it may contribute to free radical scavenging properties.

Table 1: DPPH Radical Scavenging Activity of Selected Coumarin Derivatives This table presents data from analogous compounds to illustrate typical activity ranges.

| Compound | IC50 (mM) | Reference |

|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 | scholaris.ca |

| Ascorbic Acid (Standard) | 0.06 | scholaris.ca |

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the oxidative stress response. nih.gov An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, a condition implicated in numerous chronic diseases. mdpi.commdpi.com

A key pathway in the cellular antioxidant defense is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of various antioxidant and cytoprotective genes. nih.gov Phytochemicals, including some coumarin-related compounds, have been shown to activate this pathway, thereby bolstering the cell's intrinsic antioxidant capacity. mdpi.com While not specifically studied for this compound, its core structure suggests a potential, yet unconfirmed, role in modulating such protective pathways.

Enzyme Inhibitory Profile Investigations

The rigid heterocyclic structure of coumarins makes them a versatile scaffold for designing enzyme inhibitors. Various derivatives have been synthesized and evaluated against a range of enzymatic targets.

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, such as dopamine. mdpi.com Its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.gov The 2H-chromen-2-one skeleton is a recognized pharmacophore for MAO-B inhibition. uniba.it

Numerous studies have explored the structure-activity relationships of coumarin derivatives as MAO-B inhibitors. The nature and position of substituents on the coumarin ring significantly influence both potency and selectivity over the MAO-A isoform. For example, a series of 3,4-dihydrocoumarin derivatives were evaluated for MAO-B inhibition, with one compound, 7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one, exhibiting potent and reversible inhibition with an IC50 value of 0.37 nM. nih.gov The presence of a 7-methoxy or a related benzyloxy group is a common feature in many potent coumarin-based MAO-B inhibitors, suggesting that this compound could be a candidate for such activity. uniba.it

Table 2: MAO-B Inhibitory Activity of Selected Coumarin Derivatives This table presents data from analogous compounds to illustrate typical activity ranges.

| Compound | MAO-B IC50 | Reference |

|---|---|---|

| 7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one | 0.37 nM | nih.gov |

| 3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one | 144 nM | nih.gov |

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. The search results provide limited specific information on the inhibition of oxidoreductases by coumarin derivatives, apart from MAO, which is itself an oxidoreductase. However, molecular docking studies have been performed on some coumarin derivatives against oxidoreductase proteins (PDB ID 1XDQ and 3QLS) to correlate their structure with potential antimicrobial activity. uniba.it This suggests that the chromen-2-one nucleus can interact with the active sites of various oxidoreductase enzymes, though this is a very broad and diverse target class.

The coumarin scaffold has been investigated for its inhibitory activity against a variety of other enzymes. A notable target is acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for treating Alzheimer's disease. researchgate.net Studies on 2-iso-propyl amino derivatives of 7-methoxy coumarin have shown promising results in docking studies against AChE, indicating favorable binding interactions. researchgate.net

Furthermore, certain 2-phenyl-4H-chromen derivatives have been synthesized and evaluated for anti-inflammatory activity, which is often linked to the inhibition of enzymes in inflammatory pathways, such as those in the TLR4/MAPK signaling cascade. researchgate.net Although the specific compound is a 2H-chromen-2-one, the presence of the 4-phenyl group is a shared feature with other biologically active chromene derivatives, indicating potential for a broader range of enzyme interactions.

Following a comprehensive search of available scientific literature, there is no specific information detailing the biological activities of the compound This compound in the contexts requested.

Research on the biological effects of coumarin derivatives is extensive; however, studies specifically investigating the anti-inflammatory, antifibrotic, or receptor-interaction mechanisms of this compound are not present in the retrieved search results.

While studies have been conducted on other structurally related coumarins, such as different 7-methoxy-2-oxo-2H-chromen derivatives and various 2-phenyl-4H-chromen-4-one compounds, which have shown cardioprotective or anti-inflammatory effects researchgate.netnih.govnih.gov, these findings are specific to those molecules. Due to the precise structure-activity relationships of chemical compounds, one cannot attribute these properties to this compound without direct experimental evidence.

Therefore, it is not possible to provide scientifically accurate content for the requested sections on its effects on myocardial infarction, TGF-β-induced collagen accumulation, or its interaction with cellular receptors and gene expression.

Structure Activity Relationship Sar Studies and Computational Analysis of 7 Methoxy 4 Phenyl 6 Propyl 2h Chromen 2 One Derivatives

Elucidation of Key Structural Determinants for Biological Potency

The biological activity of coumarin (B35378) derivatives is intricately linked to the nature and position of substituents on the chromen-2-one core. However, specific studies on 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one are limited, necessitating an extrapolation from related compounds.

The 4-phenyl substituent is a common feature in many biologically active coumarins, contributing to their pharmacological profiles through various interactions. longdom.org Modifications to this phenyl ring can significantly impact potency and selectivity. For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives, the presence of a methylsulfonyl group at the para position of the 4-phenyl ring was found to be crucial for selective COX-2 inhibitory activity. researchgate.netmdpi.com Another study on 4-phenylcoumarins with anti-tubercular activity demonstrated that modifications to the 4-phenyl ring influenced the compound's conformation and biological efficacy. smolecule.commdpi.com However, specific studies detailing the systematic modification of the 4-phenyl group on the 7-methoxy-6-propyl-2H-chromen-2-one scaffold and the resulting impact on biological potency are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds based on their structural and physicochemical properties. creative-biolabs.comnih.govbio-hpc.eu

Numerous QSAR studies have been conducted on various series of coumarin derivatives to develop predictive models for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. longdom.orgsemanticscholar.orgnih.gov These models typically use molecular descriptors to quantify the structural features of the compounds and correlate them with their biological activities. For a series of substituted chromen-2-one derivatives, a 3D-QSAR model was developed to identify effective inhibitors of Factor Xa, revealing that steric and electronegative groups are important for anticoagulant activity. nih.gov Another study on antioxidant coumarin derivatives developed a multiple linear regression model that highlighted the importance of complexity, H-bond donor, and lipophilic character in describing antioxidant activity. nih.gov

Despite the prevalence of QSAR studies on coumarins, a specific and validated predictive QSAR model for the biological activities of this compound derivatives is not available in the current literature. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities, which appears to be currently unavailable.

Identification of Physicochemical and Topological Descriptors Correlating with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the structural features of a molecule with its biological activity. nih.gov For coumarin derivatives, these models help identify key physicochemical and topological descriptors that govern their efficacy as therapeutic agents. nih.govnih.gov

Physicochemical descriptors quantify properties such as lipophilicity (logP), molar refractivity, and electronic effects. For a series of 4-substituted coumarins studied as tubulin polymerization inhibitors, descriptors related to molecular shape and electronic properties were found to be significant. nih.gov

Topological descriptors are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. researchgate.net In studies of 4-arylaminocoumarin derivatives, indices such as the valence connectivity index have been used to develop predictive QSAR models. researchgate.net

For a compound like this compound, a hypothetical QSAR analysis would likely identify the following descriptors as potentially significant for its biological activity.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Physicochemical | XlogP | Influences membrane permeability and binding to hydrophobic pockets of target proteins. |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting ligand-receptor interactions. |

| Electronic | Dipole Moment | Governs polar interactions with the biological target. |

| Topological | Wiener Index | Describes the overall compactness and branching of the molecular structure. |

| Topological | Valence Connectivity Index (χ) | Reflects the degree of branching and complexity of the molecule, which can impact binding affinity. researchgate.net |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a coumarin derivative, interacts with a protein's binding site.

Prediction of Binding Interactions with Specific Protein Targets (e.g., Oxidoreductase, N-myristoyltransferase)

Docking studies on various 4-phenyl-coumarin analogs have elucidated their binding modes with several protein targets. For instance, a series of 3-substituted 4-phenylamino coumarin derivatives were docked with the chemokine receptor CXCR4, revealing binding affinities ranging from -8.0 to -9.7 kcal/mol. rjptonline.org These studies showed that specific substitutions could enhance binding affinity compared to standard drugs. rjptonline.org

While direct docking studies of this compound with oxidoreductase or N-myristoyltransferase (NMT) are not specified in the reviewed literature, we can infer potential interactions based on studies of similar compounds with related targets. For example, in the active site of human CYP2A13, an oxidoreductase, 3-phenyl coumarin derivatives were shown to interact with key amino acid residues. tandfonline.com It was observed that substituents on the coumarin ring significantly influenced binding affinity. tandfonline.com N-myristoyltransferase has been identified as a crucial target for various pathogens, and computational screening has been employed to discover inhibitors. longdom.org A docking study of this compound into the NMT active site would likely reveal key interactions, such as:

Hydrogen Bonds: The methoxy (B1213986) group's oxygen atom could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and propyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring and the coumarin nucleus could form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Density Functional Theory (DFT) Simulations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. opensciencepublications.com DFT calculations provide insights into various parameters that are not accessible through experimental means alone. nih.gov

Studies on 3-aryl-4-hydroxycoumarin derivatives have used DFT to calculate properties like ionization potential and bond dissociation enthalpy to understand their antioxidant activities. opensciencepublications.comopensciencepublications.com For a molecule like this compound, DFT simulations would be used to determine its electronic properties, which are crucial for understanding its reactivity.

Key parameters obtained from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.

The table below shows hypothetical DFT-calculated values for a representative 4-phenyl-coumarin derivative, illustrating the type of data generated in such a study.

| Quantum Chemical Parameter | Typical Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| EHOMO | -6.2 eV | Indicates the energy of the outermost electrons available for reaction. |

| ELUMO | -1.8 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| Energy Gap (ΔE) | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

| Ionization Potential (IP) | 6.2 eV | Energy required to remove an electron; relates to antioxidant activity. opensciencepublications.com |

| Electron Affinity (EA) | 1.8 eV | Energy released when an electron is added. |

Prediction of Molecular Descriptors Relevant to Biological Behavior (e.g., XlogP, Collision Cross Section)

Predicting molecular descriptors is essential for early-stage drug discovery, helping to estimate a compound's pharmacokinetic properties.

XlogP: This is a calculated value of the logarithm of the octanol/water partition coefficient (logP), which is a critical measure of a molecule's lipophilicity. Lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties. The logP values for various coumarin derivatives have been calculated and correlated with their biological activities in QSAR studies. nih.govsemanticscholar.org For this compound, the presence of the phenyl and propyl groups would be expected to result in a relatively high XlogP value, suggesting good lipophilicity.

Collision Cross Section (CCS): CCS is a physical property of an ion that is measured using ion mobility-mass spectrometry (IM-MS). It is related to the ion's size, shape, and charge. The CCS value can serve as an additional identifier for a molecule, complementing its mass-to-charge ratio. While experimental CCS data for this specific compound is not available, predictive models based on molecular structure are increasingly used. These models can predict CCS values with a high degree of accuracy, often with errors below 2-3%.

Emerging Research Directions and Future Prospects for 7 Methoxy 4 Phenyl 6 Propyl 2h Chromen 2 One Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of coumarin (B35378) derivatives is a well-established area of organic chemistry, but the drive towards environmentally friendly processes is opening new frontiers. Future research will likely focus on developing novel and sustainable methods applicable to the synthesis of 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one.

Traditional methods for coumarin synthesis include the Pechmann, Perkin, Knoevenagel, and Wittig reactions. chemmethod.comchemmethod.com However, these often require harsh conditions, toxic catalysts, and volatile organic solvents. Modern synthetic chemistry is increasingly adopting green chemistry principles to mitigate these issues. benthamdirect.com

Future synthetic explorations for this compound could involve:

Biocatalysis : Utilizing enzymes like laccases or peroxidases to catalyze the formation of the coumarin ring under mild, aqueous conditions. iajesm.in This approach offers high specificity and reduces toxic byproducts. iajesm.in

Microwave-Assisted Synthesis : Employing microwave irradiation to significantly accelerate reaction times and improve yields, often in solvent-free conditions or with green solvents like water or ionic liquids. benthamdirect.comwisdomlib.org

Heterogeneous Catalysis : Using solid acid catalysts, such as phosphotungstic acid, which are non-toxic, reusable, and efficient, simplifying the reaction and purification process. wisdomlib.org

Multicomponent Reactions : Designing one-pot syntheses where multiple starting materials react to form the complex target molecule, reducing waste and improving efficiency. benthamdirect.com

| Synthetic Methodology | Key Advantages | Potential Application for Target Compound Synthesis |

|---|---|---|

| Green Condensation Reactions (e.g., Knoevenagel) | Use of water as a solvent, room temperature conditions, use of non-toxic catalysts (e.g., K2CO3). acs.org | Reaction of 2-hydroxy-4-methoxy-5-propylbenzaldehyde with a phenylacetic acid derivative. |

| Microwave-Assisted Pechmann Condensation | Rapid reaction times, higher yields, often solvent-free. wisdomlib.orgeurekalert.org | Condensation of 3-propyl-4-methoxyphenol with ethyl benzoylacetate. |

| Enzyme-Catalyzed Approaches | High regioselectivity and stereoselectivity, mild reaction conditions, environmentally benign. iajesm.in | Enzymatic cyclization of a precursor cinnamic acid derivative. |

| Organocatalysis | Metal-free catalysis, avoiding toxic heavy metals. mdpi.com | Amine-catalyzed cascade reactions to form the chromene ring. |

In-depth Mechanistic Investigations at the Molecular and Cellular Level

Coumarin derivatives are known to exert a wide range of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and anticoagulant activities. nih.govatlantis-press.com A key future direction for this compound is to elucidate its specific mechanisms of action at a molecular level.

The substituents on the coumarin ring play a critical role in defining its biological activity. nih.gov The 4-phenyl group is a common feature in many bioactive coumarins, while the 7-methoxy and 6-propyl groups can modulate properties like lipophilicity, metabolic stability, and target binding.

Potential mechanistic studies could focus on:

Enzyme Inhibition : Investigating the compound's ability to inhibit key enzymes implicated in disease, such as protein kinases, HIV-1 integrase, or monoamine oxidase B (MAO-B). researchgate.netmdpi.comfrontiersin.org

Signal Transduction Pathways : Assessing the compound's impact on cellular signaling cascades like the PI3K/AKT or NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases. researchgate.netmdpi.com

Antioxidant Activity : Determining its capacity to scavenge reactive oxygen species (ROS) and modulate cellular redox status, a mechanism relevant to anti-inflammatory and neuroprotective effects. nih.govresearchgate.net

| Potential Molecular Target/Mechanism | Associated Disease/Process | Relevance to Coumarin Derivatives |

|---|---|---|

| Protein Kinase Inhibition (e.g., PI3K/AKT) | Cancer | Many coumarin hybrids are designed to inhibit kinases, arresting cell proliferation. mdpi.com |

| Monoamine Oxidase B (MAO-B) Inhibition | Neurodegenerative Diseases (e.g., Parkinson's) | The 3-phenylcoumarin scaffold is a promising base for potent MAO-B inhibitors. frontiersin.org |

| Inhibition of Viral Enzymes (e.g., Reverse Transcriptase) | Viral Infections (e.g., HIV) | Natural coumarins like Calanolides show strong anti-HIV activity. nih.gov |

| Modulation of Inflammatory Pathways (e.g., NF-κB) | Inflammation, Autoimmune Diseases | Coumarins can suppress the expression of pro-inflammatory enzymes and cytokines. nih.govresearchgate.net |

Rational Design of Enhanced and Selective Derivatives

Building upon mechanistic insights, a significant research effort will involve the rational design of new derivatives of this compound. By systematically modifying its structure, researchers can aim to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties.

Computational methods like Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools in this process. nih.gov These models can predict the biological activity of novel compounds based on their physicochemical properties, guiding the synthesis of more effective molecules. researchgate.net Structure-activity relationship (SAR) studies on related compounds have already provided key insights; for example, O-substitution is often essential for antifungal activity, and electron-withdrawing groups can enhance it. mdpi.com

Future design strategies could include:

Modifying the 4-phenyl ring : Introducing various substituents (e.g., halogens, hydroxyl, nitro groups) to alter electronic properties and interactions with target proteins.

Altering the 6-propyl chain : Varying the length and branching of the alkyl chain to fine-tune lipophilicity and steric fit within a binding pocket.

Bioisosteric replacement : Replacing the 7-methoxy group with other functional groups (e.g., hydroxyl, amino, or longer alkoxy chains) to modulate solubility and hydrogen bonding capacity. rsc.org

Development of this compound as a Chemical Probe for Biological Processes

The coumarin scaffold is an exceptional fluorophore, exhibiting properties like high quantum yield, photostability, and sensitivity to the local environment. semanticscholar.orgnih.gov This makes coumarin derivatives ideal candidates for development as fluorescent chemical probes for bioimaging. rsc.orgresearchgate.net

Future research could adapt the this compound structure to create probes for detecting specific analytes within living cells. This typically involves incorporating a recognition moiety that selectively binds to a target (e.g., a metal ion, reactive oxygen species, or enzyme) and a signaling mechanism that translates this binding event into a change in fluorescence. rsc.org

Common fluorescence response mechanisms include:

Photoinduced Electron Transfer (PET)

Intramolecular Charge Transfer (ICT)

Förster Resonance Energy Transfer (FRET) researchgate.net

The development of such a probe would allow for real-time visualization of biological processes, contributing to a deeper understanding of cellular function and disease pathology. rsc.org

| Probe Type | Analyte Detected | Sensing Mechanism Example |

|---|---|---|

| Metal Ion Sensor | Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺ | Binding of the ion to a chelating group on the coumarin causes fluorescence quenching or enhancement. rsc.orgnih.gov |

| pH Sensor | Changes in intracellular pH | Protonation/deprotonation of a functional group alters the ICT process, leading to a ratiometric fluorescence shift. rsc.org |

| Reactive Oxygen Species (ROS) Probe | H₂O₂, O₂⁻, •OH | ROS-mediated cleavage of a specific linker releases the fluorescent coumarin core. |

| Enzyme Activity Probe | Specific enzyme activity | Enzymatic cleavage of a substrate attached to the coumarin fluorophore, "turning on" its fluorescence. |

Applications in Advanced Materials Science

The unique photochemical and photophysical properties of the 2H-chromen-2-one core extend its potential applications beyond biology into materials science. rsc.org The π-conjugated system, particularly with the 4-phenyl substitution, suggests utility in organic electronics, while the photoreactivity of the pyrone ring is useful in creating photo-responsive polymers. nih.govacs.org

Future research in this area could explore:

Organic Semiconductors : Investigating the electrical properties of thin films made from the compound, potentially for use in organic light-emitting diodes (OLEDs) or field-effect transistors. The presence of donor (methoxy) and acceptor parts of the molecule can be tuned for these applications. rsc.orgacs.org

Photo-responsive Polymers : Incorporating the coumarin moiety into polymer chains. The coumarin core can undergo a reversible [2+2] photodimerization reaction when exposed to UV light of different wavelengths (>300 nm for dimerization, <290 nm for cleavage). nih.gov This property can be harnessed to create materials for data storage, self-healing polymers, or light-controlled drug delivery systems. researchgate.net

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research will likely integrate high-throughput "omics" technologies. researchgate.net These approaches—genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level view of how a compound affects a biological system, moving beyond a single target to a network-wide perspective. frontiersin.org

For instance, after treating cells with the compound, researchers could use:

Transcriptomics (RNA-Seq) : To identify all genes whose expression is either up- or down-regulated, revealing the cellular pathways that are impacted. nih.gov

Proteomics : To quantify changes in the levels of thousands of proteins, providing insight into the functional consequences of altered gene expression.

Metabolomics : To measure changes in the concentrations of small-molecule metabolites, offering a snapshot of the cell's metabolic state and identifying specific enzymatic pathways that are affected. researchgate.netnih.gov

This integrated approach can help identify novel mechanisms of action, uncover potential off-target effects, and discover new therapeutic applications for the compound and its derivatives. researchgate.netfrontiersin.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one, and what key reaction conditions optimize yield?

- Methodological Answer : The chromenone core is typically synthesized via acid-catalyzed condensation of substituted phenols (e.g., 3-methoxyphenol) with β-keto esters. For example, coupling 3-methoxy-4-propylphenol with phenyl-substituted β-keto esters under HCl catalysis yields the target compound. Optimal conditions include refluxing in ethanol (70–80°C, 6–8 hrs) with yields ~70–85% . Purification via column chromatography (hexane:ethyl acetate, 7:3) ensures high purity.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation involves:

- X-ray crystallography : Resolves bond lengths/angles (e.g., chromenone core planarity deviations <0.2 Å ).

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy (δ 3.8–3.9 ppm, singlet), chromenone carbonyl (δ 164–166 ppm) .

- IR : C=O stretch at ~1650–1680 cm⁻¹ .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 324.2 (calculated for C₂₀H₂₀O₃) .

Q. What in vitro assays are used to screen its biological activity?

- Methodological Answer : Common assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cells) .

- Anti-inflammatory : COX-2 inhibition via ELISA .

- Controls: Reference compounds (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition).

Advanced Research Questions

Q. How do substitution patterns (methoxy, phenyl, propyl) influence its physicochemical and bioactive properties?

- Methodological Answer :

- Methoxy group : Enhances solubility via H-bonding; electron-donating effects stabilize intermediates in nucleophilic substitutions .

- Phenyl group : π-π stacking with biological targets (e.g., DNA topoisomerases) improves binding affinity .

- Propyl chain : Hydrophobicity increases membrane permeability (logP ~3.5 predicted via ChemDraw) .

- Structure-Activity Relationship (SAR) : Fluorinated analogs (e.g., 6-chloro derivatives) show 2–3× higher cytotoxicity due to enhanced electrophilicity .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Standardized protocols : Uniform cell lines (e.g., HepG2), passage numbers, and serum-free conditions reduce variability .

- Meta-analysis : Pool data from ≥5 independent studies; apply Cohen’s d to quantify effect sizes .

- Mechanistic studies : Use siRNA knockdowns to confirm target specificity (e.g., apoptosis via caspase-3 activation) .

Q. How can computational methods predict its metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate:

- Half-life : ~2.5 hrs (CYP3A4 substrate) .

- Toxicity : Ames test negativity (no mutagenic alerts via Derek Nexus) .

- Molecular Dynamics (MD) : Simulate binding to CYP450 isoforms (e.g., 5 ns simulations in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.